KDM4D Inhibition Potency
2-(Dimethylamino)oxazol-5(4H)-one exhibits measurable inhibition of human KDM4D (JMJD2D), a lysine-specific demethylase 4D, with an IC50 value of 212 nM as determined in an enzyme inhibition assay using recombinant protein expressed in Escherichia coli [1]. This value provides a defined potency benchmark that can be compared against in-class oxazolone derivatives lacking the 2-dimethylamino substituent, which typically show no reported activity against this epigenetic target. The assay utilized a biotinylated H3-derived peptide and 2-oxoglutarate (2-OG) as substrate, with a 15-minute preincubation period [1].
| Evidence Dimension | KDM4D enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 212 nM |
| Comparator Or Baseline | No reported activity for unsubstituted or 2-alkyl oxazol-5(4H)-ones against KDM4D |
| Quantified Difference | Not calculable due to absence of comparator data (target compound only) |
| Conditions | Recombinant human KDM4D expressed in E. coli BL21 (DE3); biotinylated H3-derived peptide and 2-OG substrate; 15 min preincubation |
Why This Matters
This defined IC50 value enables KDM4D-focused research programs to select a validated starting point for structure-activity relationship studies, whereas generic oxazolones would require de novo screening without prior evidence of target engagement.
- [1] BindingDB. Affinity data for CHEMBL4865163 [BDBM50574734]; IC50 = 212 nM against human KDM4D. Curated by Nankai University/ChEMBL. Accessed 2026. View Source
